N,N-Dimethylphentermine

Description

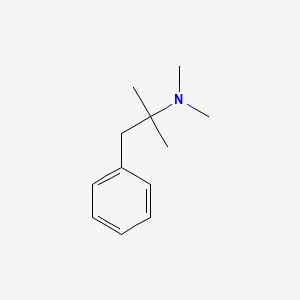

Structure

3D Structure

Properties

CAS No. |

40952-46-3 |

|---|---|

Molecular Formula |

C12H19N |

Molecular Weight |

177.29 g/mol |

IUPAC Name |

N,N,2-trimethyl-1-phenylpropan-2-amine |

InChI |

InChI=1S/C12H19N/c1-12(2,13(3)4)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |

InChI Key |

MBCFMLHGGRXRFH-UHFFFAOYSA-N |

SMILES |

CC(C)(CC1=CC=CC=C1)N(C)C |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)N(C)C |

Other CAS No. |

40952-46-3 |

Synonyms |

N,N-dimethylphentermine N,N-dimethylphentermine hydrochloride |

Origin of Product |

United States |

Synthetic Strategies and Chemical Characterization for Research Purposes

Established and Novel Synthetic Routes for N,N-Dimethylphentermine

The synthesis of this compound is primarily achieved through the methylation of phentermine. This transformation can be accomplished via several established methods, with the Eschweiler-Clarke reaction being a classic and widely utilized approach.

Eschweiler-Clarke Reaction: This method involves the reductive amination of phentermine using formaldehyde (B43269) as the source of the methyl groups and formic acid as the reducing agent. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced by formate (B1220265) to yield the N,N-dimethylated product. This one-pot procedure is often favored for its simplicity and high yields.

Reductive Amination with Other Reagents: Alternative reductive amination protocols can also be employed. These may involve the use of other reducing agents, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, in the presence of formaldehyde. The choice of reagent can influence reaction conditions and outcomes.

Novel Synthetic Approaches: While the Eschweiler-Clarke reaction remains a mainstay, research into more efficient and environmentally benign synthetic methods is ongoing. These may include catalytic processes or the use of alternative methylating agents. The development of novel routes aims to improve yield, reduce reaction times, and minimize the formation of byproducts.

| Synthetic Route | Reagents | Key Features |

| Eschweiler-Clarke Reaction | Phentermine, Formaldehyde, Formic Acid | One-pot reaction, high yield, classic method. |

| Reductive Amination | Phentermine, Formaldehyde, Sodium Borohydride/Sodium Triacetoxyborohydride | Alternative to formic acid, offers different reaction kinetics. |

Spectroscopic and Chromatographic Methodologies for Structural Confirmation and Purity Assessment in Research

The unambiguous identification and purity assessment of this compound are critical for research applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Mass Spectrometry (MS): Mass spectrometry is a fundamental tool for determining the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) mass spectra of this compound typically show a prominent molecular ion peak (M+) and characteristic fragment ions. A key fragmentation pathway involves the cleavage of the bond between the alpha and beta carbon atoms of the side chain, leading to the formation of a stable tropylium-like ion. The base peak in the mass spectrum of this compound is often observed at m/z 72, corresponding to the [CH2=N(CH3)2]+ fragment.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the separation and identification of volatile compounds like this compound. The gas chromatogram provides the retention time of the compound, which is a characteristic property under specific chromatographic conditions. The coupled mass spectrometer provides structural information, allowing for confident identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the phenyl ring, the methyl protons of the gem-dimethyl group, the methylene (B1212753) protons of the side chain, and a singlet for the N,N-dimethyl group.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the quaternary carbon, the carbons of the phenyl ring, the methyl carbons, and the N,N-dimethyl carbons.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in this compound. Characteristic absorption bands for C-H stretching of the aromatic ring and aliphatic groups, as well as C-N stretching vibrations, would be expected.

| Analytical Technique | Information Provided |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention time and mass spectrum for identification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information (¹H and ¹³C). |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

Radiosynthesis and Isotopic Labeling for Pharmacological and Metabolic Studies

To investigate the pharmacokinetics, metabolism, and distribution of this compound in vivo and in vitro, isotopically labeled versions of the compound are invaluable research tools. Radiosynthesis involves incorporating a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), into the molecule.

The synthetic strategies for radiosynthesis often mirror the established non-labeled routes, but with the use of a labeled precursor. For example, [¹⁴C]formaldehyde or [³H]sodium borohydride could be used in a reductive amination reaction with phentermine to produce ¹⁴C- or ³H-labeled this compound.

The position of the isotopic label is a critical consideration in designing these studies. Labeling the N-methyl groups can be useful for tracking metabolic pathways involving demethylation. Alternatively, labeling the aromatic ring can provide insights into the fate of the core structure of the molecule.

Derivatization Techniques for Enhanced Analytical Detection and SAR Probes

Derivatization of this compound can be performed for several research purposes. For analytical applications, derivatization can improve the chromatographic properties or enhance the sensitivity of detection, particularly for techniques like gas chromatography or liquid chromatography.

For structure-activity relationship (SAR) studies, a series of derivatives can be synthesized to probe the interactions of the molecule with its biological targets. This involves systematically modifying different parts of the this compound scaffold and evaluating the impact of these changes on its biological activity. Examples of derivatization could include:

Substitution on the aromatic ring: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) to the phenyl ring can explore the influence of electronic and steric effects on activity.

Modification of the N,N-dimethyl group: Replacing the methyl groups with other alkyl groups can assess the importance of the size and lipophilicity of this part of the molecule.

These derivatization strategies provide valuable tools for both analytical chemists and medicinal chemists in the study of this compound and related compounds.

Molecular Pharmacology and Mechanistic Insights

Interactions with Monoamine Transporters

The primary mechanism of action for many phenethylamines involves the modulation of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. pharmacologyeducation.org Phentermine itself is known to be a releasing agent, primarily at NET and to a lesser extent at DAT, with very weak effects on SERT. wikipedia.org The addition of alkyl groups to the primary amine of phentermine derivatives generally leads to a reduction in their activity at these transporters. mdpi.com

It is a well-documented principle in the pharmacology of phenethylamines that increasing the steric bulk on the nitrogen atom tends to shift the compound's mechanism of action from a transportable substrate (a "releaser") to a non-transportable inhibitor (a "blocker"). nih.gov Therefore, it is anticipated that N,N-Dimethylphentermine functions as an uptake inhibitor rather than a releasing agent for monoamines.

The primary pharmacological effect of phentermine is the release of norepinephrine. wikipedia.org As with the dopamine transporter, N,N-dimethylation is predicted to reduce the potency of the compound at the norepinephrine transporter. The compound is expected to act as an inhibitor of norepinephrine uptake rather than a releasing agent, a shift in mechanism driven by the increased size of the N,N-dimethylamino group compared to the primary amine of phentermine. nih.gov

Phentermine displays only very weak effects on the serotonin transporter. wikipedia.org Generally, para-substitution on the phenyl ring or increasing the N-alkyl chain length of phenethylamines can augment potency at SERT. nih.govnih.gov However, without such modifications, this compound is expected to have low affinity for SERT, consistent with the profile of its parent compound. Any interaction would likely be inhibitory in nature. Studies on N,N-dimethyltryptamine have shown it to be a substrate for SERT, but this is a different chemical scaffold, and these findings cannot be directly extrapolated to phenethylamines. nih.gov

Table 1: Conceptual Structure-Activity Relationship (SAR) at Monoamine Transporters

This table illustrates the expected trend in activity based on the N-substitution of phentermine. The values are conceptual and meant to demonstrate SAR principles, as specific experimental data for this compound is not available in the cited literature.

| Compound | Substitution | Expected Primary Mechanism | Expected Potency Trend |

| Phentermine | Primary Amine (-NH₂) | Releaser (NET > DAT) | Baseline |

| N-Methylphentermine | Secondary Amine (-NHCH₃) | Releaser/Inhibitor | Lower than Phentermine |

| This compound | Tertiary Amine (-N(CH₃)₂) | Inhibitor | Significantly lower than Phentermine |

Norepinephrine Transporter (NET) Binding and Functional Modulation

Receptor Binding Profiles and Agonist/Antagonist Activity

A broad screening of this compound against a panel of GPCRs would be required to definitively determine its binding profile. For many phenethylamines, affinity for most GPCRs is low. However, interactions with serotonin (5-HT) receptors are common for some derivatives. nih.gov Studies on other classes of compounds, such as tryptamines, show that N,N-dimethylation can have variable effects, sometimes increasing affinity for certain 5-HT receptor subtypes while decreasing it for others. acnp.org For example, N,N-dimethyl-5-HT shows altered binding compared to serotonin. nih.gov Without direct experimental data, it is difficult to predict the specific serotonin receptor subtype interactions of this compound.

Trace Amine-Associated Receptor 1 (TAAR1) is a GPCR that is activated by endogenous trace amines and psychoactive drugs like amphetamine. unipi.it Phentermine itself has been shown to be a weak agonist at TAAR1. wikipedia.org The activity of phenethylamine (B48288) derivatives at TAAR1 is highly sensitive to substitutions on the nitrogen atom. For instance, N-ethyl analogs of amphetamine have been shown to have significantly lower activity at TAAR1 compared to amphetamine or methamphetamine. unipi.it This suggests that the N,N-dimethyl substitution on phentermine would likely result in very weak or negligible agonist activity at TAAR1, though this requires experimental confirmation.

Sigma Receptor Binding (σ1, σ2)

This compound's interaction with sigma receptors, specifically the σ1 and σ2 subtypes, is a critical area of its pharmacological profile. While direct binding data for this compound at sigma receptors is not extensively detailed in the available literature, inferences can be drawn from the study of structurally related compounds and the general pharmacophore of sigma receptor ligands.

The sigma-1 (σ1) receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in regulating calcium signaling, ion channel function, and cell survival. nih.govwikipedia.org The σ1 receptor pharmacophore often includes an N-substituted alkylamine core. nih.gov Research on N,N-dimethyltryptamine (DMT), another N,N-dimethylated trace amine, has shown that it acts as an endogenous ligand for the σ1 receptor. nih.govnih.gov Studies have demonstrated that N-methylation and N,N-dimethylation of certain parent compounds can increase their affinity for the σ1 receptor. nih.gov This suggests that the N,N-dimethyl group on the phentermine scaffold could potentially confer affinity for the σ1 receptor.

The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), is also an intracellular protein involved in cholesterol homeostasis and cell signaling. wikipedia.orgnih.gov Unlike the σ1 receptor, N-methylation and N,N-dimethylation of tryptamine (B22526) and phenethylamine have been shown to decrease affinity for the σ2 receptor. nih.gov For instance, tryptamine and phenethylamine themselves exhibit higher affinity for the σ2 receptor compared to their N,N-dimethylated derivatives. nih.gov This suggests that this compound may have a lower affinity for the σ2 receptor compared to its unmethylated or monomethylated counterparts.

Table 1: Comparative Binding Affinities of Related Compounds at Sigma Receptors

| Compound | Receptor Subtype | Binding Affinity (Kd or Ki in µM) |

|---|---|---|

| Tryptamine | σ2 | 4.91 |

| Phenethylamine | σ2 | 7.31 |

| N-Methyltyramine | σ2 | 6.61 |

Data derived from studies on trace amines and their derivatives. nih.gov

Neurotransmitter Release and Reuptake Dynamics at Synaptic Level

The influence of this compound on neurotransmitter dynamics, particularly the release and reuptake of monoamines like dopamine, norepinephrine, and serotonin, is a key aspect of its potential mechanism of action. Reuptake inhibitors function by blocking the transporter-mediated removal of neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentration and enhancing neurotransmission. wikipedia.org

Compounds with a phenethylamine backbone are known to interact with monoamine transporters. The addition of methyl groups to the amine can modulate this activity. While specific data on this compound's direct effects on neurotransmitter release and reuptake are limited, the structure-activity relationships of related compounds provide some insights. For example, the development of triple reuptake inhibitors (TRIs), which target the transporters for serotonin, norepinephrine, and dopamine, has been an area of significant research in antidepressant development. nih.govpsychiatryinvestigation.org The efficacy of these agents is dependent on their relative potencies at each of the monoamine transporters. psychiatryinvestigation.org

Functional assays, such as measuring the inhibition of neurotransmitter uptake into synaptosomes or cells expressing the specific transporters, are crucial for determining the reuptake inhibition profile of a compound. biomolther.org The process of neurotransmitter release itself is a complex, calcium-dependent mechanism involving the fusion of synaptic vesicles with the presynaptic membrane. researchgate.netnobelprize.org It is plausible that this compound could modulate this process, either directly or indirectly through its interactions with other receptors that influence presynaptic function.

Enzymatic Modulation and Inhibition Relevant to Neurotransmission

Beyond receptor and transporter interactions, this compound may also exert its effects through the modulation of enzymes involved in neurotransmitter metabolism. A primary class of enzymes in this context is the monoamine oxidases (MAOs), specifically MAO-A and MAO-B. These enzymes are responsible for the degradation of monoamine neurotransmitters. nih.gov Inhibition of MAOs leads to increased levels of these neurotransmitters in the brain.

Another potential area of enzymatic interaction is with enzymes involved in the synthesis of neurotransmitters. For instance, aromatic L-amino acid decarboxylase (AADC) is a key enzyme in the biosynthesis of dopamine and serotonin. nih.gov While direct inhibition of such synthetic enzymes by phenethylamine-like compounds is less commonly reported than transporter or MAO interactions, it remains a theoretical possibility.

Furthermore, the termination of neurotransmitter signaling for some molecules, like ATP, involves extracellular enzymatic degradation by nucleotidases. nih.gov While less directly relevant to monoaminergic systems, it highlights the diversity of enzymatic processes that regulate synaptic transmission. The potential for this compound to interact with these or other enzymes involved in neuronal signaling pathways warrants further investigation to fully elucidate its pharmacological profile.

Metabolic Pathways and Biotransformation Studies

In Vitro Metabolic Fate in Cellular and Subcellular Systems (e.g., Liver Microsomes)

In vitro studies using cellular and subcellular systems, such as liver microsomes, are crucial for elucidating the metabolic fate of N,N-Dimethylphentermine. europa.eu These systems contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are central to the biotransformation of this compound. nih.gov

N-Demethylation Pathways and Intermediates

The primary metabolic pathway for this compound is N-demethylation, a process that involves the removal of methyl groups from the nitrogen atom. nih.govdntb.gov.ua This reaction proceeds sequentially, with the initial step being the conversion of the tertiary amine this compound to the secondary amine N-methylphentermine and formaldehyde (B43269). snmjournals.org Subsequent N-demethylation can then convert N-methylphentermine to the primary amine, phentermine. nih.gov The N-demethylation of tertiary amines is a well-established metabolic reaction. acs.orgacs.org In some cases, a novel formamide (B127407) metabolite has been identified as a product of the sequential metabolism of this compound by cytochrome P450. atlas.jp

Role of Cytochrome P450 Isoforms (e.g., CYP2D6, CYP3A4)

The N-demethylation of this compound is catalyzed by the cytochrome P450 enzyme system. nih.gov While specific isoform contributions to this compound metabolism are not extensively detailed in the provided results, it is known that CYP enzymes, particularly isoforms like CYP2D6 and CYP3A4, are heavily involved in the metabolism of numerous drugs and xenobiotics, including the N-dealkylation of tertiary amines. mdpi.comnih.govmdpi.com For instance, CYP3A4 is the most abundant isoform in the human liver and metabolizes over 50% of marketed drugs. nih.gov The metabolism of other tertiary amines, such as imipramine (B1671792) and amitriptyline, to their N-desmethyl metabolites is a well-documented role of CYP enzymes. mdpi.com

Kinetic Isotope Effect Studies in Metabolism

Kinetic isotope effect (KIE) studies have been instrumental in understanding the mechanism of this compound N-demethylation. nih.govharvard.edu When deuterium (B1214612) is substituted for hydrogen on the N-methyl groups, changes in the reaction rate can reveal details about the rate-limiting steps of the metabolic process. nih.govscispace.com

| Substrate Comparison | Isotope Effect (Vmax) | Interpretation |

|---|---|---|

| N,N-di(CH3)-phentermine vs. N,N-di(CD3)-phentermine | No significant intermolecular effect | C-H bond cleavage is not the primary rate-determining step. nih.gov |

| N-(CH3),N-(CD3)-phentermine (intramolecular) | 1.6 - 2.0 | Indicates a kinetic isotope effect on the C-H bond cleavage step, but it is not fully rate-limiting. nih.gov |

In Vivo Metabolic Profiling in Preclinical Animal Models

In vivo studies in preclinical animal models, such as rats, are essential for understanding the complete metabolic profile of a compound as it occurs in a whole organism. physiogenex.com These studies allow for the analysis of metabolites in various biological matrices, providing a comprehensive picture of absorption, distribution, metabolism, and excretion (ADME). nih.gov For instance, in vivo studies on similar compounds like N,N-dimethyltryptamine in rats have confirmed metabolic pathways observed in vitro, including N-demethylation and N-oxidation. nih.govnih.gov In vivo administration of dimethylformamide to rats resulted in the urinary excretion of its metabolites, N-hydroxymethyl-N-methylformamide and N-methylformamide. nih.gov

Identification and Structural Elucidation of Major and Minor Metabolites (e.g., Phentermine, N-Methylphentermine)

The primary metabolites of this compound resulting from its biotransformation are N-methylphentermine and subsequently, phentermine. nih.govsnmjournals.org In vitro studies with rat liver microsomes have demonstrated the N-demethylation of this compound to N-methylphentermine. snmjournals.org While the formation of phentermine from this compound is a logical subsequent step, under certain in vitro conditions, it was not detected. snmjournals.org The identification of these metabolites is typically achieved through analytical techniques such as gas chromatography and mass spectrometry. nih.govnih.gov Major metabolites are generally defined as those constituting more than 10% of the total residue, while minor metabolites are below this threshold. europa.eu

Conjugation Reactions and Excretion Pathways in Research Models

Following the initial Phase I metabolic reactions like N-demethylation, the resulting metabolites can undergo Phase II conjugation reactions. wikipedia.org These reactions involve the attachment of endogenous polar molecules such as glucuronic acid, sulfate, or amino acids to the metabolite. uomus.edu.iqresearchgate.net This process significantly increases the water solubility of the metabolites, facilitating their elimination from the body, primarily through urine and to a lesser extent, feces. msdmanuals.comwikipedia.org

Structure Activity Relationships Sar and Analogue Design

Comparative SAR Analysis with Phentermine and Other Related Phenethylamines

N,N-Dimethylphentermine is a derivative of phentermine, which itself is an analogue of phenethylamine (B48288). The core phenethylamine structure is a foundational motif for many neuroactive compounds. The structure-activity relationships of this class are well-studied, providing a framework for understanding this compound.

Phentermine (α,α-dimethylphenethylamine) is distinguished from phenethylamine by the presence of two methyl groups at the alpha-carbon of the ethylamine (B1201723) side chain. This α,α-dimethyl substitution significantly impacts its pharmacological profile compared to amphetamine (which has a single α-methyl group) and phenethylamine (which is unsubstituted at the alpha position). For instance, at the human trace amine-associated receptor 1 (hTAAR1), the introduction of two α-methyl groups, as seen in phentermine, sharply reduces potency compared to the parent compound, β-phenethylamine.

The defining feature of this compound is the substitution of the primary amine of phentermine with a tertiary, N,N-dimethylamino group. Generally, for phenethylamines, converting a primary amine to a secondary or tertiary amine alters its pharmacological properties. Specifically, N-methylation can cause a shift in pharmacokinetic parameters and biological response. While phentermine acts as a norepinephrine-dopamine releasing agent, the addition of two methyl groups to the nitrogen atom to form this compound is expected to modify its interaction with monoamine transporters and receptors. Studies on the simpler N,N-dimethylphenethylamine (N,N-DMPEA) show that it acts as a TAAR1 agonist and has been investigated for its stimulant properties. This suggests that this compound likely retains activity within the central nervous system, but with a different potency and selectivity profile compared to the primary amine, phentermine.

Impact of N-Methylation and Alkyl Substitutions on Pharmacological Properties

The degree of N-alkylation on the phenethylamine scaffold is a critical determinant of pharmacological activity. Systematic studies on phenethylamine itself demonstrate a clear trend. The addition of a single methyl group to the nitrogen (N-methylphenethylamine) reduces the adrenergic response to approximately one-fifth of the parent compound. Further methylation to yield N,N-dimethylphenethylamine results in an even greater decrease in adrenergic activity.

This principle extends to activity at specific receptors. At the hTAAR1 receptor, N-methylation of β-phenethylamine results in a minor (approximately 3-fold) reduction in potency. However, the addition of a second methyl group to form the tertiary amine (N,N-dimethylation) leads to a much more significant, roughly 30-fold, reduction in potency. This suggests that the steric bulk introduced by two N-methyl groups is detrimental to binding and/or efficacy at this particular receptor. The collective findings from these studies indicate that increasing steric bulk at the amino nitrogen, especially through N-dimethylation, generally leads to ligands with lower efficacy.

In the context of this compound, these findings imply that it would be substantially less potent than phentermine at targets where phentermine is active, such as monoamine transporters and TAAR1. The two methyl groups on the

Preclinical Pharmacological Investigations and Experimental Models

In Vitro Assays for Pharmacodynamic Characterization (e.g., Cell Lines Expressing Transporters/Receptors)

There is no available data from in vitro assays to characterize the pharmacodynamic profile of N,N-Dimethylphentermine. Standard assessments would typically involve radioligand binding or functional assays using cell lines that express key biological targets like monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin (B10506) transporters) or various G-protein coupled receptors. researchgate.netwikipedia.org Such studies would determine the compound's binding affinity (Ki) and functional activity (e.g., EC50 for agonist or antagonist effects), but these values have not been reported for this compound.

Animal Models for Investigating Neurochemical Effects (e.g., Microdialysis)

No studies utilizing techniques such as in vivo microdialysis to investigate the neurochemical effects of this compound in animal models were found. nih.govcdnsciencepub.comresearchgate.net This type of research is essential for understanding how a compound might alter extracellular levels of neurotransmitters like dopamine (B1211576), norepinephrine, and serotonin in specific brain regions, providing insight into its mechanism of action. nih.govcdnsciencepub.comresearchgate.net

Receptor Occupancy and Target Engagement Studies in Preclinical Species

Information regarding in vivo receptor occupancy and target engagement of this compound is not available. These studies, often conducted using techniques like positron emission tomography (PET) or ex vivo binding assays, are used to confirm that a compound reaches and binds to its intended molecular target in the central nervous system in a living organism.

Comparative Pharmacodynamics with Reference Compounds and Ligands

Due to the absence of primary pharmacological data for this compound, no comparative pharmacodynamic analyses against reference compounds like its parent molecule, phentermine, or other relevant ligands have been published. Such comparisons are fundamental to understanding the structure-activity relationships and the unique pharmacological profile of a new analog.

Advanced Analytical Methodologies for Research and Forensic Science

Chromatographic Techniques for Qualitative and Quantitative Analysis (e.g., GC-MS, LC-MS/MS)

Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of N,N-Dimethylphentermine. These techniques offer high selectivity and sensitivity, which are crucial for distinguishing the analyte from complex matrices and for detecting it at low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile technique used for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS allows for the separation of the compound from other substances within a sample, followed by its identification based on its unique mass spectrum. nist.gov The process involves vaporizing the sample and passing it through a chromatographic column, where different components are separated. The mass spectrometer then ionizes the separated components and identifies them by their mass-to-charge ratio, providing a definitive molecular fingerprint. nist.gov This method is particularly useful for impurity profiling and can be employed in both qualitative and quantitative analyses.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another critical technique, especially for non-volatile or thermally labile compounds. scribd.com LC-MS/MS has become a gold standard for the measurement of various analytes in biological matrices. nih.gov A novel toxicological assay using liquid chromatography-tandem quadrupole mass spectrometry has been developed and validated for the quantitation of N,N-dimethylpentylone (a structural analog) and related synthetic cathinones. researchgate.net This highlights the adaptability of LC-MS/MS for analyzing compounds structurally similar to this compound. The technique offers excellent sensitivity and selectivity, making it suitable for detecting trace amounts of substances in complex samples like blood and urine. nih.govnih.gov The use of tandem mass spectrometry (MS/MS) enhances specificity by monitoring specific precursor-to-product ion transitions, which minimizes interferences from the sample matrix. d-nb.infolenus.ie

A comparison of these two techniques is presented in the table below:

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Separates volatile compounds in the gas phase. | Separates compounds in the liquid phase. |

| Analytes | Suitable for volatile and semi-volatile compounds. | Suitable for a wide range of compounds, including non-volatile and thermally unstable ones. scribd.com |

| Derivatization | Often required for non-volatile analytes to increase volatility. | Often not required, simplifying sample preparation. nih.gov |

| Sensitivity | High sensitivity. | Generally offers very high sensitivity and specificity. nih.govnih.gov |

| Application | Widely used in forensic toxicology and drug analysis. | The gold standard for many bioanalytical applications, including the analysis of drugs in biological fluids. nih.gov |

Mass Spectrometry Approaches for Identification and Trace Analysis

Mass spectrometry (MS) is a fundamental tool for the definitive identification and quantification of chemical compounds. In the analysis of this compound, various MS approaches are employed to ensure accuracy and sensitivity.

The primary function of a mass spectrometer is to serve as a highly selective and sensitive detector. scribd.com It provides detailed structural information about volatile and semi-volatile compounds, enabling their identification and quantification. For qualitative analysis, a full scan spectrum is typically acquired, which provides a fragmentation pattern that can be compared to a library of known mass spectra for compound identification. scribd.com

For trace analysis, Selected Ion Monitoring (SIM) in GC-MS or Multiple Reaction Monitoring (MRM) in LC-MS/MS is often utilized. These targeted approaches significantly enhance sensitivity by focusing the mass spectrometer on specific ions characteristic of the analyte of interest. nist.gov This allows for the detection of compounds at very low concentrations, which is critical in forensic toxicology and research settings where sample amounts may be limited or the analyte concentration is minimal.

The use of stable isotope-labeled internal standards is a common practice in quantitative mass spectrometry. researchgate.net This involves adding a known amount of a deuterated analog of this compound to the sample at the beginning of the analytical process. The internal standard co-elutes with the analyte and is detected by the mass spectrometer, allowing for accurate quantification by correcting for any analyte loss during sample preparation and analysis.

Sample Preparation Strategies for Biological Matrices in Research Settings

The analysis of this compound in biological matrices such as blood, urine, and tissue presents a significant challenge due to the complexity of these samples. mdpi.com Effective sample preparation is therefore a critical step to remove interferences and concentrate the analyte before instrumental analysis.

Commonly used sample preparation techniques include:

Protein Precipitation: This is a simple and rapid method often used for plasma or serum samples. nih.gov It involves adding a solvent like acetonitrile (B52724) to the sample to precipitate proteins, which are then removed by centrifugation. nih.gov The resulting supernatant, containing the analyte, can then be further processed or directly injected into the analytical instrument.

Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.govmdpi.com The choice of solvent is crucial for achieving efficient extraction of this compound while minimizing the co-extraction of interfering substances.

Solid-Phase Extraction (SPE): SPE is a more selective and efficient technique compared to LLE. mdpi.com It involves passing the sample through a solid sorbent material that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of a different solvent. This technique allows for significant concentration of the analyte and removal of matrix components.

The choice of sample preparation method depends on the biological matrix, the required sensitivity, and the analytical technique being used. For instance, a simple protein precipitation might be sufficient for a high-concentration sample, while a more rigorous SPE method would be necessary for trace-level analysis in a complex matrix like post-mortem tissue. mdpi.comous-research.no

Development and Validation of High-Sensitivity Methods for Detection

The development and validation of analytical methods are essential to ensure the reliability and accuracy of the results. This is particularly important for high-sensitivity methods used in forensic and research applications.

Method development for this compound analysis focuses on optimizing several key parameters:

Chromatographic Separation: Achieving good separation of this compound from its metabolites and other endogenous compounds is crucial. This is accomplished by selecting the appropriate chromatographic column, mobile phase, and gradient conditions. nih.gov

Mass Spectrometric Detection: Optimizing the ionization source and mass analyzer parameters is necessary to maximize the signal intensity of the analyte and its fragments.

Sample Preparation: As discussed previously, selecting and optimizing the sample preparation technique is vital for removing interferences and improving sensitivity. nih.gov

Once a method is developed, it must undergo a rigorous validation process to demonstrate its suitability for its intended purpose. Key validation parameters include:

| Validation Parameter | Description |

| Accuracy | The closeness of the measured value to the true value. nih.gov |

| Precision | The degree of agreement among a series of measurements. nih.gov |

| Sensitivity (Limit of Detection and Quantification) | The lowest concentration of the analyte that can be reliably detected and quantified. lenus.ieresearchgate.net |

| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov |

| Recovery | The efficiency of the extraction process. nih.gov |

| Matrix Effects | The influence of co-eluting compounds from the matrix on the ionization of the analyte. nih.gov |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov |

A highly sensitive LC-MS/MS method for the quantification of N,N-dimethyltryptamine (DMT) and its metabolites in human plasma has been developed and validated, demonstrating the feasibility of creating such methods for related compounds. nih.gov

Application in Forensic Toxicology Research and Post-Mortem Analysis (Methods and Detection, not specific cases)

In forensic toxicology, the detection and quantification of drugs and their metabolites in biological samples are crucial for determining the cause and manner of death. researchgate.net The analytical methods described above are directly applicable to forensic investigations involving this compound.

Post-mortem analysis presents unique challenges due to the potential for post-mortem redistribution, where drugs can move from tissues into the blood after death, leading to altered concentrations. ous-research.no Therefore, the collection of samples from various sites, such as peripheral blood, vitreous humor, and different tissues, is often necessary for a comprehensive toxicological evaluation. ous-research.noresearchgate.net

The development of robust and validated analytical methods is paramount in forensic toxicology to ensure that the results are scientifically sound and legally defensible. Forensic laboratories must continuously update their testing methods to include new and emerging substances. nih.gov In a forensic series of 125 cases involving N,N-dimethylpentylone, a related compound, blood concentrations ranged from 3.3 to 4600 ng/mL. researchgate.netnih.gov Its primary metabolite, pentylone, was identified in 98% of these cases. researchgate.netnih.gov Such data is vital for interpreting toxicological findings in future cases.

The analytical approaches used in forensic toxicology research for compounds like this compound are summarized in the table below:

| Analytical Step | Method | Purpose |

| Screening | Immunoassays, GC-MS, LC-MS/MS (full scan) | To detect the presence of a broad range of drugs and their metabolites. |

| Confirmation | GC-MS (SIM), LC-MS/MS (MRM) | To confirm the identity of the detected substance with high specificity. |

| Quantification | GC-MS or LC-MS/MS with stable isotope dilution | To determine the exact concentration of the substance in the biological sample. researchgate.netnih.gov |

The continuous development of more sensitive and specific analytical methods is essential for advancing the field of forensic toxicology and improving the interpretation of post-mortem toxicological results.

Regulatory and Classification Considerations for Research Compounds

Research Scheduling and Implications for Laboratory Access and Handling

The classification of a compound as a controlled substance has significant implications for its use in research. In many countries, this classification is based on the substance's potential for abuse, its accepted medical use, and its safety under medical supervision. For a novel compound like N,N-Dimethylphentermine, which is an analogue of phentermine, its regulatory status may not be explicitly defined. wikipedia.org Phentermine itself is classified as a controlled substance in many countries due to its similarity to amphetamine. wikipedia.org For instance, in the United States, it is a Schedule IV drug under the Controlled Substances Act. wikipedia.org

The process of scheduling a new chemical entity can be lengthy and complex. It often involves a thorough review of its pharmacological effects, abuse potential, and any evidence of public health risks. For new psychoactive substances (NPS), which are often designed to mimic the effects of controlled drugs while circumventing existing laws, regulatory bodies face a continuous challenge. mdpi.comresearchgate.net

For a research laboratory, the scheduling of a compound dictates the level of security, record-keeping, and licensing required. Research with Schedule I substances, which are deemed to have a high potential for abuse and no accepted medical use, is the most restrictive. It requires specific licensing from national authorities, such as the Drug Enforcement Administration (DEA) in the United States. These licenses often involve rigorous background checks for all personnel with access to the substance, as well as stringent security protocols for storage and handling to prevent diversion.

The handling of such research compounds in a laboratory setting necessitates strict adherence to established protocols. These include maintaining detailed acquisition, use, and disposal records, storing the substance in a securely locked cabinet or safe, and limiting access to authorized personnel only. The logistical and financial burden of these compliance measures can be substantial, potentially impacting the feasibility and progress of research.

Table 1: Example of U.S. Controlled Substance Schedules and Research Implications

| Schedule | Criteria | Examples | Implications for Research |

| I | High potential for abuse, no currently accepted medical use in treatment in the U.S., lack of accepted safety for use under medical supervision. | Heroin, LSD, MDMA | Requires a specific DEA research registration, stringent security and record-keeping protocols. |

| II | High potential for abuse, a currently accepted medical use with severe restrictions, abuse may lead to severe psychological or physical dependence. | Cocaine, Methamphetamine, Fentanyl | Requires a DEA research registration, secure storage, and detailed record-keeping. |

| III | Potential for abuse less than substances in Schedules I or II, a currently accepted medical use in treatment in the U.S., abuse may lead to moderate or low physical dependence or high psychological dependence. | Ketamine, Anabolic Steroids, Chlorphentermine wikipedia.org | Requires a DEA research registration, specific storage and record-keeping protocols. |

| IV | Low potential for abuse relative to substances in Schedule III, a currently accepted medical use in treatment in the U.S., abuse may lead to limited physical or psychological dependence relative to substances in Schedule III. | Phentermine wikipedia.org, Diazepam, Alprazolam | Requires a DEA research registration, adherence to storage and record-keeping requirements. |

| V | Low potential for abuse relative to substances in Schedule IV, a currently accepted medical use in treatment in the U.S., abuse may lead to limited physical or psychological dependence relative to substances in Schedule IV. | Cough preparations with codeine | Subject to less stringent regulatory controls compared to other schedules. |

International and National Regulations Governing Research with Controlled Substances

The regulation of psychoactive substances is a global concern, addressed through international treaties and national legislation. The primary international framework is provided by the United Nations conventions on drug control.

International Conventions:

1961 Single Convention on Narcotic Drugs: This treaty controls the cultivation, production, and trade of narcotic drugs.

1971 Convention on Psychotropic Substances: This convention establishes an international control system for psychotropic substances, including many stimulants, sedatives, and hallucinogens.

1988 Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances: This treaty aims to combat drug trafficking and money laundering.

These conventions provide a framework for member states to enact their own national laws. The World Health Organization (WHO) plays a crucial role in assessing the medical use and abuse potential of substances and recommending their inclusion in the schedules of these conventions. europa.eu

National Regulations:

National governments have their own legislative and regulatory bodies to control psychoactive substances. These regulations often include provisions for research.

United States: The Controlled Substances Act (CSA) is the primary federal law regulating the manufacture, distribution, and possession of controlled substances. The DEA is responsible for its enforcement. Research with controlled substances requires registration with the DEA and adherence to its strict regulations.

European Union: The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and Europol have an early warning system to detect and assess new psychoactive substances. europa.eu Based on these assessments, control measures can be implemented across the EU. However, the specific legal status of a substance can still vary between member states. mdpi.comeuropa.eu

United Kingdom: The Psychoactive Substances Act 2016 introduced a blanket ban on the production, supply, and importation of any substance intended for human consumption that is capable of producing a psychoactive effect. monash.edu The act includes exemptions for legitimate purposes, such as scientific research, which must be conducted in accordance with ethical and legal guidelines. monash.edu

For a compound like this compound, its legal status would depend on whether it falls under the analogue or generic scheduling provisions of a particular country's laws. These provisions are designed to control substances that are structurally or pharmacologically similar to already controlled drugs. europa.eu

Ethical Guidelines and Compliance in Research Involving Novel Psychoactive Substances

The ethical conduct of research involving novel psychoactive substances is paramount, particularly when human subjects are involved. The unique nature of these substances, which can alter consciousness and perception, presents specific ethical challenges. psychiatryonline.org The fundamental principles of biomedical ethics provide a framework for navigating these challenges. nih.govnih.gov

Beneficence and Non-Maleficence: Researchers have a duty to maximize potential benefits while minimizing potential harm to participants. nih.govnih.gov This requires a thorough preclinical evaluation of the compound to understand its pharmacological and toxicological profile before any human administration.

Respect for Persons (Autonomy): This principle underscores the importance of informed consent. monash.edunih.gov For research with psychoactive substances, obtaining truly informed consent can be complex. psychiatryonline.org The potential for profound subjective experiences means that participants must be fully aware of the nature of the substance's effects, the potential risks, and the fact that their consciousness will be altered. psychiatryonline.org The capacity of participants to provide ongoing consent during a study must also be considered.

Justice: This principle requires the fair and equitable selection of research participants. nih.gov Researchers must avoid exploiting vulnerable populations and ensure that the burdens and benefits of research are distributed fairly. nih.gov

Institutional Review Boards (IRBs) and Research Ethics Committees (RECs):

All research involving human subjects must be reviewed and approved by an independent ethics committee, known as an Institutional Review Board (IRB) in the U.S. or a Research Ethics Committee (REC) elsewhere. These committees are responsible for ensuring that the research is ethically sound and that the rights and welfare of participants are protected. They will scrutinize the research protocol, the informed consent process, and the qualifications of the research team.

For preclinical research involving novel compounds, ethical considerations also extend to the responsible handling of data and the potential for misuse of the research findings. The development of new psychoactive substances carries a "dual-use" risk, where the knowledge generated for legitimate scientific purposes could potentially be used to create illicit drugs. researchgate.net Researchers and institutions must be mindful of this and take appropriate steps to mitigate such risks.

Future Research Directions and Translational Perspectives Non Clinical

Elucidation of Complex Pharmacological Mechanisms

A thorough understanding of the pharmacological mechanisms of N,N-Dimethylphentermine is fundamental. While it is a derivative of phentermine, its specific interactions with biological targets require detailed investigation. Future research should focus on its receptor binding profile, particularly its affinity for various neurotransmitter receptors and transporters. For instance, its effects on serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) systems, which are common targets for phentermine and its analogs, should be quantified. nih.govscribd.com

Investigating the downstream signaling pathways activated or modulated by this compound is also critical. This includes studying its influence on second messenger systems, protein kinase cascades, and gene expression. For example, the activation of the p38 mitogen-activated protein kinase (p38-MAPK) pathway, which is involved in cellular stress responses, could be a relevant area of exploration. researchgate.net Understanding these intricate mechanisms will provide a more complete picture of its cellular and physiological effects.

Discovery of Novel Metabolic Enzymes and Pathways

The metabolic fate of this compound is a key determinant of its activity and clearance from the body. The cytochrome P450 (P450) enzyme system is known to be heavily involved in the metabolism of many xenobiotics, including N-dealkylation reactions. karger.comresearchgate.net Studies have indicated that the N-demethylation of this compound is dependent on cytochrome P450. researchgate.net

Future research should aim to identify the specific P450 isozymes responsible for its metabolism. nih.gov The sequential metabolism of this compound by cytochrome P450 has been noted to reveal a novel formamide (B127407) pathway, which warrants further investigation. atlas.jp The use of deuterated substrates can help in determining intermolecular and intramolecular isotope effects associated with its N-demethylation, providing insights into the reaction mechanism. researchgate.netresearchgate.net Identifying the full range of metabolites and the enzymes responsible for their formation is crucial for a complete metabolic profile. nih.govbeilstein-institut.deescholarship.orgembopress.orgnih.gov

Development of Highly Selective Research Probes and Pharmacological Tools

To dissect the specific biological roles of this compound's targets, the development of highly selective research probes is essential. These tools, such as fluorescent or radiolabeled ligands, would enable researchers to visualize and quantify the compound's interaction with specific receptors or enzymes in vitro and in vivo. mdpi.comnih.gov

The process would involve identifying an initial hit compound, followed by medicinal chemistry optimization and biochemical assays to enhance potency and selectivity. nih.gov For example, a probe could be designed with a reactive group for specific binding, an optional heavy isotope for quantification, an acid-labile linker, and an affinity tag for enrichment. nih.gov Such probes would be invaluable for target validation and for studying the distribution and density of its binding sites in various tissues.

Application of Advanced Omics Technologies in Mechanistic Research

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to uncover the broader biological impact of this compound. nih.govfrontiersin.orgmdpi.comresearchgate.net These technologies can provide a comprehensive, unbiased view of the molecular changes induced by the compound. nih.gov

For instance, transcriptomics can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can provide a snapshot of the metabolic perturbations caused by the compound. embopress.org Integrating these multi-omics datasets can help construct network models to understand the complex regulatory mechanisms at play. frontiersin.org However, establishing standardized frameworks for data generation, processing, and interpretation is crucial for ensuring the reliability and comparability of these studies. nih.gov

Refinement of Preclinical Models for Predicting In Vivo Research Outcomes

The development and refinement of preclinical models are critical for accurately predicting the in vivo effects of this compound. lumc.nl This involves moving beyond simple 2D cell cultures to more complex and physiologically relevant systems. frontiersin.orgfrontiersin.org

Advanced in vitro models such as organoids and "organ-on-a-chip" systems can offer a more accurate representation of human tissues and their responses. lumc.nlmdpi.com For in vivo studies, the focus should be on using animal models that are well-characterized and ethically justified, adhering to the 3Rs principles (Replacement, Reduction, and Refinement). frontiersin.orgnih.gov The development of patient-derived xenograft (PDX) models could also be considered for specific research questions. lumc.nl Furthermore, harmonizing experimental procedures and validating these models will be key to ensuring the data is robust and translatable. t2evolve.com

Q & A

Q. What analytical techniques are recommended for quantifying N,N-Dimethylphentermine and its metabolites in enzymatic assays?

Gas chromatography-mass spectrometry (GC-MS) with chemical ionization is a robust method for quantifying this compound and its isotopic analogs. For instance, deuterium (IIb) and protium (IIa) isotopes can be analyzed using selective ion monitoring to distinguish between N-demethylation rates in separate or co-incubations. This approach enables precise measurement of isotopic product ratios, critical for metabolic studies .

Q. What in vitro models are suitable for studying the metabolic stability of this compound?

Rat liver microsomal systems are widely used to investigate cytochrome P-450-mediated N-demethylation. Reconstituted enzyme systems (e.g., NADPH-cytochrome c reductase + cytochrome P-450) allow isolation of specific enzymatic steps, while intact microsomes provide a holistic view of metabolic pathways. These models help identify rate-limiting steps and enzyme-substrate interactions .

Q. How can researchers validate the purity of this compound in experimental setups?

High-purity standards (≥98%) are essential. Techniques like NMR, LC-MS, and pharmacopeial-grade assays (e.g., USP specifications for related amines) ensure compound integrity. Cross-referencing with regulatory guidelines (e.g., USP monographs) and batch-specific certificates of analysis (COA) enhances reproducibility .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) elucidate the mechanism of cytochrome P-450-mediated N-demethylation?

Comparing KIEs in reconstituted vs. microsomal systems reveals mechanistic insights. A higher KIE in reconstituted systems suggests C-H bond cleavage is rate-limiting, whereas lower KIEs in microsomes indicate contributions from electron transfer or substrate binding. For this compound, co-incubation of deuterated (IIb) and non-deuterated (IIa) isotopes under controlled conditions quantifies isotope-dependent rate disparities, clarifying enzymatic bottlenecks .

Q. What experimental design considerations are critical for isotope effect studies in enzymatic reactions?

- Controls : Include separate and co-incubations to assess isotopic interference.

- Analytical Calibration : Use chemical ionization-GC/MS with internal standards to mitigate matrix effects.

- Statistical Validation : Apply ANOVA or t-tests to compare isotopic ratios, ensuring p-values <0.05 for significance.

- Enzyme Kinetics : Measure Vmax and Km under varying isotopic conditions to model substrate-enzyme affinity .

Q. How can contradictory findings in metabolic stability across experimental models be resolved?

Systematic meta-analysis of variables (e.g., enzyme source, incubation pH, cofactor availability) identifies confounding factors. For example, microsomal lipid content may alter this compound’s accessibility to P-450 active sites, explaining disparities between reconstituted and intact systems. Cross-validation with in silico docking simulations further resolves mechanistic ambiguities .

Methodological Guidelines

- Data Reprodubility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data management. Platforms like Chemotion ELN or RADAR4Chem ensure traceable storage of isotopic ratios, chromatograms, and kinetic parameters .

- Safety Protocols : Use PPE (gloves, goggles, masks) and fume hoods when handling volatile intermediates. Waste must be segregated and processed by certified hazardous waste facilities to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.